molecular formula C12H12BrN5O B2618234 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2199132-82-4

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2618234
CAS RN: 2199132-82-4
M. Wt: 322.166
InChI Key: YCIXHKLDRCBGMW-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactions

  • The compound has been utilized in the synthesis of various derivatives, including thiosemicarbazides, triazoles, Schiff bases, and imides. These derivatives have shown potential as antihypertensive α-blocking agents, highlighting the compound's utility in medicinal chemistry (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Heterocyclic Synthesis

  • The compound plays a role in the synthesis of new thienopyrimidines, a class of heterocyclic compounds. These compounds have been developed through various chemical reactions, demonstrating the compound's versatility in heterocyclic chemistry (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).

Pharmaceutical Development

  • Derivatives of the compound have been identified as potent and selective antagonists of the αvβ3 receptor. These findings are significant for the development of new pharmaceuticals, especially for conditions like osteoporosis (Coleman et al., 2004).

Antimicrobial Applications

  • The compound has been used in the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings. These derivatives have shown promising antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anti-inflammatory Activity

  • Compounds synthesized using this chemical have demonstrated good anti-inflammatory activity. This suggests its potential utility in creating new anti-inflammatory drugs (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O/c13-10-4-14-12(15-5-10)17-6-9(7-17)8-18-11(19)2-1-3-16-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIXHKLDRCBGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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